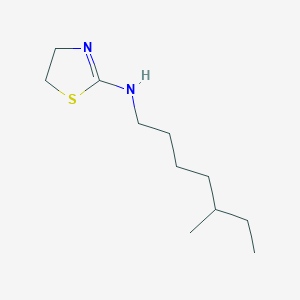

N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

N-(5-Methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine is a dihydrothiazole derivative characterized by a saturated thiazole ring (4,5-dihydro-1,3-thiazol-2-amine) substituted with a 5-methylheptyl chain at the amine position. The 5-methylheptyl substituent is a branched alkyl chain, enhancing lipophilicity and likely affecting solubility and membrane permeability. While direct data on this compound are absent in the provided evidence, structural analogs and synthesis pathways from related compounds offer insights into its behavior .

Properties

IUPAC Name |

N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2S/c1-3-10(2)6-4-5-7-12-11-13-8-9-14-11/h10H,3-9H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSUVJMMDUZVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCNC1=NCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 5-methylheptylamine with 2-chloro-4,5-dihydrothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification steps such as distillation or crystallization may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazole derivatives.

Substitution: N-substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including compounds similar to N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine, exhibit significant anticancer properties. For instance, a hybrid molecule containing thiazole demonstrated cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | Growth Inhibition (%) |

|---|---|

| Non-small cell lung cancer (NCI-H460) | 76.78 |

| Melanoma (SK Mel-2) | 70.12 |

| Colon cancer (HCT-15) | 65.50 |

| CNS cancer (U251) | 72.00 |

These results suggest that the compound may induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and genetic instability in cancer cells .

Mechanism of Action

The mechanism by which thiazole derivatives exert their anticancer effects often involves modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds have been shown to activate caspase pathways leading to programmed cell death in tumor cells .

Neurological Applications

Pain Modulation

Research indicates that thiazole derivatives can act as modulators of transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain perception and inflammatory responses. Compounds that affect TRPV3 activity could potentially be developed into therapeutic agents for conditions such as neuropathic pain and dermatitis .

The following table summarizes the types of pain that may be alleviated by TRPV3 modulators:

| Type of Pain | Potential Therapeutic Application |

|---|---|

| Neuropathic pain | Chronic pain relief |

| Inflammatory pain | Treatment for conditions like arthritis |

| Itch | Management of skin disorders such as atopic dermatitis |

Agricultural Applications

Pesticidal Properties

Thiazole derivatives have also been explored for their pesticidal properties. A study demonstrated that certain thiazole-based compounds exhibit significant insecticidal activity against agricultural pests. The efficacy of these compounds can be attributed to their ability to disrupt the nervous system of target insects.

| Pest Species | Inhibition Rate (%) |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

| Spider mites | 65 |

These findings suggest that this compound and its analogs could serve as effective components in pesticide formulations .

Mechanism of Action

The mechanism of action of N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine, highlighting substituent variations and their implications:

Notes:

- *Estimated molecular weight for the target compound.

- Synthetic Pathways : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution, where amines react with electrophilic intermediates like 4-chloro-3-nitrocoumarin or halogenated aryl groups .

- Biological Activity : Thiazol-2-amine derivatives exhibit diverse activities, including cytotoxicity () and CNS effects (e.g., SSR125543A in ). Substituents like halogens or alkyl chains modulate target specificity .

Key Structural and Functional Insights

Substituent Effects: Alkyl Chains (e.g., 5-methylheptyl): Increase lipophilicity, favoring hydrophobic interactions but reducing aqueous solubility. Electron-Donating Groups (e.g., ethoxy): Improve solubility and metabolic stability compared to electron-withdrawing substituents .

Stereochemistry : Chiral centers (e.g., in ) significantly influence biological activity, underscoring the importance of enantiomeric purity in drug design .

Conformational Flexibility : The 4,5-dihydrothiazole core allows adaptive binding to targets, contrasting with rigid aromatic thiazoles .

Biological Activity

N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound belonging to the thiazole family, characterized by its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H24N2S. Its synthesis typically involves the reaction of 5-methylheptylamine with 2-chloro-4,5-dihydrothiazole under basic conditions. The reaction is carried out at elevated temperatures to ensure complete conversion to the desired product.

Biological Activity Overview

This compound exhibits several biological activities that are of significant interest in pharmacology and medicinal chemistry:

- Antimicrobial Activity : Compounds in the thiazole family have shown potential antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of various bacterial strains and fungi .

- Anti-inflammatory Properties : Thiazole derivatives have been identified as potential inhibitors of cyclooxygenase (COX) enzymes. Research suggests that this compound may exhibit selective COX-1 inhibition, which is crucial for developing anti-inflammatory agents .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and survival. The compound's ability to inhibit COX enzymes indicates a competitive inhibition mechanism where it binds to the active site of the enzyme .

Antimicrobial Studies

A study evaluating various thiazole derivatives found that those with longer alkyl chains exhibited enhanced antimicrobial activity. This compound was included in these evaluations and showed promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

In vivo studies demonstrated that compounds similar to this compound effectively reduced carrageenan-induced paw edema in mice. The anti-inflammatory effects were attributed to their ability to inhibit COX enzymes selectively .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Strong | COX inhibition |

| 2-Amino-4-aryl thiazole | Weak | Moderate | Competitive inhibition |

| Thiazolopyrazole acid derivative | Strong | Weak | Unknown |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-(5-methylheptyl)-4,5-dihydro-1,3-thiazol-2-amine in academic settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, 4,5-dihydro-1,3-thiazol-2-amine derivatives are synthesized by reacting substituted amines with thiourea or thioamide precursors under reflux conditions. Key steps include:

- Step 1 : Preparation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones or α-haloesters.

- Step 2 : Alkylation of the thiazol-2-amine with 5-methylheptyl halides in polar aprotic solvents (e.g., DMF or DMSO) using a base (e.g., K₂CO₃) to drive the reaction .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the alkyl chain (5-methylheptyl) integration and thiazole ring proton environments. For instance, the NH proton in the thiazol-2-amine typically appears as a broad singlet near δ 5.5–6.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELX or ORTEP ) resolves bond lengths and angles. For example, the C–S bond in the thiazole ring is ~1.74 Å, consistent with aromatic delocalization .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while collision cross-section (CCS) data (e.g., via ion mobility) can distinguish conformational isomers .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing N-alkylated thiazol-2-amine derivatives be addressed?

- Methodological Answer :

- Strategy 1 : Use sterically hindered bases (e.g., DBU) to favor alkylation at the thiazole NH over competing ring nitrogens.

- Strategy 2 : Employ protective groups (e.g., Boc) for secondary amines during multi-step syntheses. For example, Boc-protected intermediates reduce side reactions during alkylation .

- Optimization : Reaction monitoring via TLC or LC-MS ensures intermediate stability and guides temperature adjustments (e.g., 60–80°C for faster kinetics without decomposition) .

Q. What approaches reconcile discrepancies between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer :

- Step 1 : Perform DFT calculations (using Gaussian or ORCA) to predict electrostatic potentials and frontier molecular orbitals. Compare results with experimental UV-Vis or cyclic voltammetry data.

- Step 2 : Use wavefunction analysis tools (e.g., Multiwfn ) to map electron localization functions (ELFs) and identify regions of high electron density.

- Step 3 : Validate computational models against X-ray charge-density maps refined with SHELXL . Discrepancies >0.05 eÅ⁻³ suggest model recalibration .

Q. How to design structure-activity relationship (SAR) studies for thiazol-2-amine derivatives with biological activity?

- Methodological Answer :

- SAR Framework :

- Variable 1 : Modify the N-alkyl chain (e.g., 5-methylheptyl vs. shorter/longer chains) to assess hydrophobicity effects.

- Variable 2 : Introduce electron-withdrawing/donating groups (e.g., halides, methoxy) on the thiazole ring to alter electronic properties.

- Biological Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition assays (e.g., kinase targets). Cross-reference with docking studies (AutoDock Vina) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.